(Z)-3,4,5-triethoxy-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with ethoxy, methoxyethyl, and triethoxybenzamide groups. The Z-configuration at the imine bond (C=N) is critical for its stereochemical properties, influencing molecular interactions and stability.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O6S/c1-6-30-18-10-11-19-22(16-18)34-25(27(19)12-13-29-5)26-24(28)17-14-20(31-7-2)23(33-9-4)21(15-17)32-8-3/h10-11,14-16H,6-9,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINOPPPCXWIMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3,4,5-triethoxy-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to delve into the biological activity of this specific compound, summarizing key findings from recent research studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Benzothiazole moiety
- Functional Groups : Triethoxy group and ethoxy substituents
- Molecular Formula : C₁₉H₂₅N₃O₅S
This structural complexity is believed to contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives. For instance, a study synthesized various benzothiazole compounds and evaluated their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in these cancer cell lines .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.5 | Inhibition of AKT and ERK pathways |
| B7 | A549 | 2.0 | Induction of apoptosis via caspase activation |
The compound this compound is expected to exhibit similar mechanisms due to its structural similarities with active compounds like B7.
Anti-inflammatory Activity
In addition to anticancer effects, benzothiazole derivatives have shown promising anti-inflammatory activities. The expression levels of inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in macrophage models treated with these compounds . This suggests that this compound may also possess anti-inflammatory properties.
Mechanistic Studies
Mechanistic studies indicate that the biological activity of benzothiazole derivatives is often linked to their ability to modulate key signaling pathways involved in cell survival and inflammation. For instance:
- Cell Cycle Arrest : Flow cytometry analysis revealed that certain derivatives caused cell cycle arrest at the G0/G1 phase.
- Apoptosis Induction : Western blot assays demonstrated increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 in treated cells.
Case Studies
Several case studies have focused on the synthesis and evaluation of benzothiazole derivatives:
- Study on Compound B7 : This compound was shown to inhibit proliferation in multiple cancer cell lines while also reducing inflammatory markers in macrophage cultures .
- Structural Modifications : Research has indicated that modifications to the benzothiazole core can enhance biological activity, making it crucial for future studies on this compound to explore various substitutions.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Flexibility : The target compound’s ethoxy and methoxyethyl substituents offer tunability for optimizing pharmacokinetic properties, contrasting with the rigid sulfonyl framework in ’s compound .
- Spectroscopic Signatures : The C=N stretch in the target compound (~1640 cm⁻¹) aligns with analogous peaks in and , suggesting shared conjugation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
